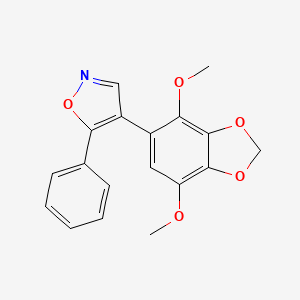
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, along with an isoxazole ring and phenyl group. The presence of methoxy groups on the benzodioxole ring adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base to form the dioxole ring.
Introduction of Methoxy Groups: Methoxylation of the benzodioxole ring is carried out using methanol and a suitable catalyst.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide intermediate and a suitable alkyne.
Coupling with Phenyl Group: The final step involves coupling the phenyl group to the isoxazole ring through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form isoxazoline or isoxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: Formation of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazoline.
Substitution: Formation of halogenated derivatives such as 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole-3-bromide.
Scientific Research Applications
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-1,3-benzodioxole: Shares the benzodioxole ring but lacks the isoxazole and phenyl groups.
5-Phenylisoxazole: Contains the isoxazole ring and phenyl group but lacks the benzodioxole ring.
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-2-phenylisoxazole: Similar structure but with different substitution pattern on the isoxazole ring.
Uniqueness
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both benzodioxole and isoxazole rings, along with methoxy and phenyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H15NO5 |
|---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C18H15NO5/c1-20-14-8-12(16(21-2)18-17(14)22-10-23-18)13-9-19-24-15(13)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
InChI Key |
HELABZGSOKLRNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3=C(ON=C3)C4=CC=CC=C4)OC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11038688.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-methoxybenzoate](/img/structure/B11038689.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11038706.png)
![3-hydroxy-2-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B11038710.png)
![Cyclohexyl 7-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11038713.png)
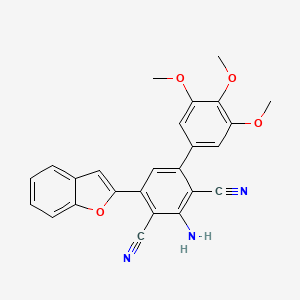
![(1E)-1-[(3,5-dichlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11038728.png)
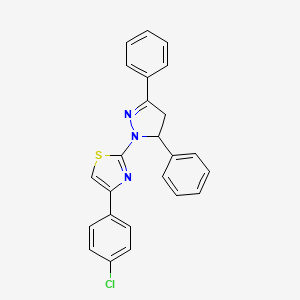
![4-fluoro-N-{1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11038740.png)
![4,4-dimethyl-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11038761.png)
![4-(Methoxymethyl)-6-methyl-2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11038763.png)
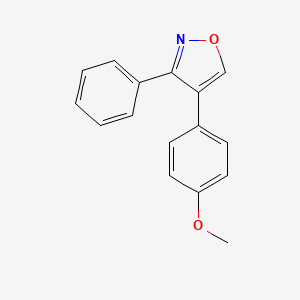
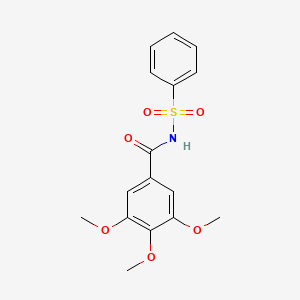
![2-Isopropyl-1-methoxy-1H-naphtho[2,3-D]imidazole-4,9-dione](/img/structure/B11038772.png)
